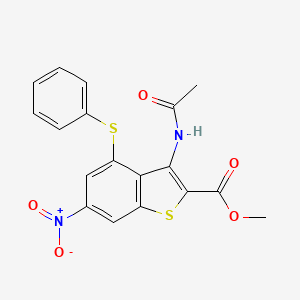![molecular formula C17H17N3O B6085116 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B6085116.png)
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, also known as PAPP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is not fully understood, but it is believed to act as a partial agonist of certain GPCRs. This compound has been found to modulate the activity of several GPCRs, including the β2 adrenergic receptor and the dopamine D2 receptor. 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has also been shown to inhibit the activity of certain enzymes, such as protein kinase A and protein kinase C.
Biochemical and Physiological Effects:
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been found to have a range of biochemical and physiological effects, including the modulation of GPCR activity, the inhibition of enzyme activity, and the regulation of intracellular signaling pathways. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol in lab experiments is its ability to modulate GPCR activity in a selective and dose-dependent manner. This allows researchers to study the effects of specific GPCR signaling pathways on various biological processes. However, one limitation of using 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
Future Directions
There are several potential future directions for research on 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol, including the development of more potent analogs of this compound, the investigation of its potential therapeutic applications, and the exploration of its effects on other biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol and to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol involves several steps, including the reaction of 3-(3-pyridinyl)benzaldehyde with hydrazine hydrate to form 3-(3-pyridinyl)hydrazine. This compound is then reacted with 1-(3-bromophenyl)propan-2-ol to produce 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol. The synthesis of 1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
1-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme activity. This compound has been found to be particularly useful in the study of G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes.
properties
IUPAC Name |
1-[3-(3-pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(21)12-20-9-7-17(19-20)15-5-2-4-14(10-15)16-6-3-8-18-11-16/h2-11,13,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHUVACDTLSGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Pyridin-3-ylphenyl)pyrazol-1-yl]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(2-chlorophenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6085051.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B6085080.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6085091.png)
![2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![1-({3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6085101.png)
![2-[4-(5-isoquinolinylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6085104.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6085109.png)
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)